molecular formula C18H24N4O2 B2954161 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320376-20-1

3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2954161
CAS No.: 2320376-20-1
M. Wt: 328.416
InChI Key: JPSWDEPOLOQYQG-UHFFFAOYSA-N
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Description

3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that is often researched due to its potential applications in various scientific fields. The compound comprises a cyclopropylpyrimidin moiety, a piperidin linker, and a methylisoxazole core, making it an intriguing candidate for chemical and biomedical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves multi-step synthetic routes, incorporating reactions such as alkylation, cyclization, and functional group transformations For instance, the synthesis might begin with the formation of the 6-cyclopropylpyrimidine unit, followed by its attachment to a piperidin moiety through an oxymethyl linker

  • Alkylation: Requires strong bases such as sodium hydride (NaH) and alkyl halides.

  • Cyclization: Can be facilitated by catalysts like palladium on carbon (Pd/C).

  • Functional Group Transformations: Involving reagents such as lithium aluminum hydride (LiAlH4) for reductions or chromium trioxide (CrO3) for oxidations.

Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. High-pressure reactors and automated systems could be employed to manage reaction parameters precisely, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions including:

  • Oxidation: : Leading to the formation of more complex oxidized derivatives.

  • Reduction: : Resulting in partially or fully reduced products.

  • Substitution: : Involving nucleophilic or electrophilic reagents to replace specific groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: : Like sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H).

  • Substitution Reagents: : Including various halides and organometallics.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. They often include:

  • Oxidized derivatives with additional functional groups.

  • Reduced forms with modified saturation levels.

  • Substitution products where original functional groups are replaced.

Scientific Research Applications

The compound has a plethora of applications across different scientific disciplines:

  • Chemistry: : Studied for its unique structural properties and reactivity.

  • Biology: : Explored for its interaction with biological molecules and potential therapeutic uses.

  • Medicine: : Investigated for its pharmacological activities, including potential as an anti-inflammatory or anticancer agent.

  • Industry: : Considered for its role in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to bind to specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved often include modulation of enzymatic activities, interference with DNA/RNA synthesis, or disruption of cellular signaling processes.

Comparison with Similar Compounds

Compared to other similar compounds, 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole stands out due to its distinct combination of functional groups and overall stability. Other compounds in this category might include:

  • 2-((4-(((5-Cyclopropylpyrimidin-3-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole

  • 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)methyl)-5-methylthiazole These similar compounds may share structural motifs but differ in their reactivity and applications due to variations in their chemical frameworks.

That’s your deep dive into this compound. Pretty heady stuff, eh?

Properties

IUPAC Name

3-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-8-16(21-24-13)10-22-6-4-14(5-7-22)11-23-18-9-17(15-2-3-15)19-12-20-18/h8-9,12,14-15H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSWDEPOLOQYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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